molecular formula C20H32 B13939745 1-Methyl-4-(1,5,9-trimethyl-1,5,9-decatrien-1-yl)cyclohexene CAS No. 56248-11-4

1-Methyl-4-(1,5,9-trimethyl-1,5,9-decatrien-1-yl)cyclohexene

Cat. No.: B13939745
CAS No.: 56248-11-4
M. Wt: 272.5 g/mol
InChI Key: NBDOWXJKEJZWKE-UHFFFAOYSA-N
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Description

1-Methyl-4-(1,5,9-trimethyl-1,5,9-decatrien-1-yl)cyclohexene is an organic compound with the molecular formula C20H32. It is a derivative of cyclohexene, characterized by the presence of a methyl group and a decatrienyl side chain. This compound is known for its unique chemical structure and properties, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-4-(1,5,9-trimethyl-1,5,9-decatrien-1-yl)cyclohexene typically involves the following steps:

    Starting Materials: The synthesis begins with cyclohexene and appropriate alkylating agents.

    Alkylation: The cyclohexene undergoes alkylation with 1,5,9-trimethyl-1,5,9-decatrienyl halide in the presence of a strong base such as sodium hydride or potassium tert-butoxide.

    Reaction Conditions: The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures ranging from 50°C to 100°C.

    Purification: The product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials and reagents.

    Continuous Flow Systems: Implementing continuous flow systems to enhance reaction efficiency and yield.

    Automated Purification: Employing automated purification systems to streamline the isolation and purification processes.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-4-(1,5,9-trimethyl-1,5,9-decatrien-1-yl)cyclohexene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into saturated derivatives.

    Substitution: Halogenation reactions with reagents like bromine or chlorine can introduce halogen atoms into the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution at room temperature.

    Reduction: Hydrogen gas with palladium on carbon catalyst at elevated pressures.

    Substitution: Bromine in carbon tetrachloride at room temperature.

Major Products

    Oxidation: Ketones or carboxylic acids.

    Reduction: Saturated hydrocarbons.

    Substitution: Halogenated cyclohexenes.

Scientific Research Applications

1-Methyl-4-(1,5,9-trimethyl-1,5,9-decatrien-1-yl)cyclohexene has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Methyl-4-(1,5,9-trimethyl-1,5,9-decatrien-1-yl)cyclohexene involves:

    Molecular Targets: The compound interacts with specific enzymes or receptors in biological systems.

    Pathways: It may modulate signaling pathways related to inflammation, cell proliferation, or apoptosis.

    Effects: The compound’s effects are mediated through its binding to molecular targets, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexene, 1-methyl-4-(1,2,2-trimethylcyclopentyl)-: Another derivative of cyclohexene with a different side chain.

    1,4,7-Cycloundecatriene, 1,5,9,9-tetramethyl-: A compound with a similar triene structure but different ring size.

Uniqueness

1-Methyl-4-(1,5,9-trimethyl-1,5,9-decatrien-1-yl)cyclohexene is unique due to its specific side chain and the presence of multiple double bonds, which confer distinct chemical and biological properties.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

56248-11-4

Molecular Formula

C20H32

Molecular Weight

272.5 g/mol

IUPAC Name

4-(6,10-dimethylundeca-2,6,10-trien-2-yl)-1-methylcyclohexene

InChI

InChI=1S/C20H32/c1-16(2)8-6-9-17(3)10-7-11-19(5)20-14-12-18(4)13-15-20/h9,11-12,20H,1,6-8,10,13-15H2,2-5H3

InChI Key

NBDOWXJKEJZWKE-UHFFFAOYSA-N

Canonical SMILES

CC1=CCC(CC1)C(=CCCC(=CCCC(=C)C)C)C

Origin of Product

United States

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